Technical Whitepaper: Chemical Properties, Synthesis, and Medicinal Applications of N-[(4-Ethylphenyl)sulfonyl]glycine
Technical Whitepaper: Chemical Properties, Synthesis, and Medicinal Applications of N-[(4-Ethylphenyl)sulfonyl]glycine
Executive Summary
N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) is a specialized sulfonamide-functionalized amino acid derivative that serves as a highly privileged building block in modern medicinal chemistry and synthetic organic chemistry. By bridging the structural domains of arylsulfonamides and natural amino acids, this compound is uniquely positioned for the development of targeted therapeutics—particularly matrix metalloproteinase (MMP) inhibitors—and as a stereochemically stable intermediate in complex peptide synthesis. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic utility, and laboratory-scale synthesis.
Physicochemical Properties & Structural Identity
Understanding the physical and chemical parameters of N-[(4-Ethylphenyl)sulfonyl]glycine is critical for predicting its behavior in organic solvents, aqueous buffers, and biological assays. The sulfonamide linkage provides significant metabolic stability compared to standard amide bonds, while the 4-ethylphenyl group introduces a lipophilic vector ideal for probing hydrophobic enzyme pockets.
| Property | Value / Description |
| Chemical Name | N-[(4-Ethylphenyl)sulfonyl]glycine |
| CAS Registry Number | 670255-99-9 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Hydrogen Bond Donors | 2 (Sulfonamide NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 4 (Sulfonyl oxygens, Carbonyl oxygen, Hydroxyl oxygen) |
| Key Functional Groups | Arylsulfonamide, Carboxylic Acid, Ethyl-substituted aromatic ring |
Mechanistic Role in Drug Design & Chemical Biology
Matrix Metalloproteinase (MMP) Inhibition
In the realm of drug discovery, N-arylsulfonyl glycine derivatives are extensively utilized in the design of inhibitors targeting zinc-dependent metalloproteases [4], which are implicated in osteoarthritis, rheumatoid arthritis, and tumor metastasis [2].
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Mechanistic Causality : The carboxylic acid moiety of the glycine backbone acts as a potent Zinc-Binding Group (ZBG), chelating the catalytic Zn²⁺ ion in the MMP active site. Simultaneously, the sulfonamide oxygen atoms engage in hydrogen bonding with the enzyme backbone. The 4-ethylphenyl substituent is specifically designed to project deep into the hydrophobic S1' specificity pocket, driving both high target affinity and isozyme selectivity.
Stereochemical Preservation in Peptide Synthesis
A persistent challenge in peptide synthesis is the racemization of activated amino acids via the oxazol-5(4H)-one (oxazolone) pathway [1].
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Mechanistic Causality : When standard N-acyl amino acids are activated for coupling, the nucleophilic oxygen of the acyl group can attack the activated carbonyl, forming an oxazolone intermediate. This intermediate rapidly loses its α-proton, leading to racemization. N-arylsulfonyl amino acids, such as N-[(4-Ethylphenyl)sulfonyl]glycine, completely lack this nucleophilic carbonyl oxygen. Consequently, they are structurally incapable of forming oxazolones, ensuring absolute retention of stereochemical integrity during rigorous coupling conditions [1].
Experimental Protocol: Schotten-Baumann Synthesis
The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine is achieved via a modified Schotten-Baumann sulfonylation. This protocol relies on a biphasic or aqueous basic system to facilitate the nucleophilic attack of the amino acid on the sulfonyl chloride while neutralizing the acidic byproduct.
Reagents & Materials:
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Glycine (1.0 eq)
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4-Ethylbenzenesulfonyl chloride (1.1 eq)
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Sodium Hydroxide (NaOH, 1N aqueous solution)
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Hydrochloric Acid (HCl, 2N aqueous solution)
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Ice bath and pH indicator paper
Step-by-Step Methodology:
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Amine Activation (Deprotonation): Dissolve glycine (1.0 eq) in a slight excess of 1N NaOH (approx. 2.2 eq) in a round-bottom flask.
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Causality: The high pH (>9) ensures the complete deprotonation of the glycine amine group (-NH₃⁺ → -NH₂), maximizing its nucleophilicity for the subsequent substitution reaction.
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Controlled Sulfonylation: Cool the reaction mixture to 0–5 °C using an ice bath. Begin the dropwise addition of 4-ethylbenzenesulfonyl chloride (1.1 eq) under vigorous stirring.
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Causality: Maintaining near-freezing temperatures is critical to suppress the competing side reaction—the base-catalyzed hydrolysis of the highly reactive sulfonyl chloride into the unreactive sulfonic acid.
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Reaction Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. The reaction is a self-validating system; as the sulfonylation proceeds, the pH will naturally drop due to the generation of HCl. Periodically check the pH and add small aliquots of 1N NaOH to maintain the pH above 9.
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Product Isolation (Precipitation): Cool the mixture again to 0 °C and slowly add 2N HCl dropwise until the pH reaches ~2.0.
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Causality: Acidification protonates the carboxylate salt (-COO⁻ → -COOH). The resulting neutral N-[(4-Ethylphenyl)sulfonyl]glycine is highly insoluble in cold aqueous media and will precipitate as a white crystalline solid.
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Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual inorganic salts, and recrystallize from aqueous ethanol to yield the stereochemically pure product.
Advanced Downstream Transformations: N-Sulfonyl Imines
Beyond direct peptide coupling, N-arylsulfonylglycine esters serve as critical precursors for highly reactive N-sulfonyl imines. Under photolytic conditions, the α-carbon of the glycine derivative can be brominated to yield an α-bromoglycine intermediate. Subsequent treatment with a non-nucleophilic base triggers an elimination reaction, generating N-sulfonyl imino esters in situ. These transient species are powerful dienophiles, readily trapped by dienes (e.g., cyclopentadiene) in aza-Diels-Alder cycloadditions to form complex bicyclic alkaloid scaffolds [3].
Workflow & Mechanistic Pathway Visualization
Figure 1: Synthesis and downstream pathways of N-[(4-Ethylphenyl)sulfonyl]glycine.
References
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1.2 General Concepts in Peptide Chemistry Source: Thieme Connect (Houben-Weyl Methods of Organic Chemistry) URL:[Link]
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Annotated Patent Selections: N-Arylsulfonyl Glycine Derivatives as Metalloprotease Inhibitors Source: Taylor & Francis Online URL:[Link]
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Metal free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry Source: ResearchGate URL:[Link]
